5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
Properties
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N6O4S/c26-19-13-7-12(16-2-1-5-30-16)22-25(13)9-20-24(19)8-17-21-18(23-29-17)11-3-4-14-15(6-11)28-10-27-14/h1-7,9H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMGYRRDVLQOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C(=O)C5=CC(=NN5C=N4)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with thiophene and pyrazolotriazine units under controlled conditions. Common reagents used include palladium catalysts for cross-coupling reactions and various organic solvents to facilitate the reactions .
Industrial Production Methods
large-scale synthesis would involve optimization of the reaction conditions to ensure high yield and purity, possibly utilizing continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzodioxole moieties
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding sites of target proteins, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Substitution Patterns
The compound’s uniqueness lies in its combination of 1,2,4-oxadiazole , benzodioxole , and thiophene groups. Key analogs include:
- Triazole derivatives (e.g., 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones): These lack the pyrazolo-triazinone core but share oxadiazole and aryl motifs, often exhibiting antimicrobial and anticancer activities .
- Benzimidazole-thiazole-triazole hybrids (e.g., compounds 9a–9e in ): These prioritize benzimidazole and triazole linkages, showing varied bioactivity depending on substituents.
Table 1: Structural and Functional Group Comparison
Computational Similarity Metrics
Using Tanimoto coefficients (structural fingerprint-based similarity), the target compound shows moderate similarity (~60–70%) to benzodioxole-containing analogs like aglaithioduline (compared to SAHA, a histone deacetylase inhibitor) . However, its pyrazolo-triazinone core reduces similarity to simpler triazole derivatives (Tanimoto < 0.5) .
Bioactivity and Pharmacokinetic Profiling
Predicted Pharmacokinetics
The benzodioxole group may improve metabolic stability by resisting oxidative degradation, a feature observed in related compounds .
Comparative Bioactivity
- Enzyme Inhibition: Pyrazolo-triazinones are known to target kinases and phosphodiesterases. The oxadiazole group in the target compound may enhance binding affinity compared to triazole-based analogs .
- Antimicrobial Activity : While benzimidazole-triazole hybrids (e.g., 9c in ) show MIC values of 2–8 µg/mL against S. aureus, the target compound’s activity remains untested but is hypothesized to be comparable due to structural parallels .
Biological Activity
The compound 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a unique structure that includes:
- A benzodioxole moiety
- An oxadiazole group
- A thiophene ring
- A pyrazolo-triazine core
This structural diversity is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, the oxadiazole and pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : In vitro studies demonstrated that related compounds can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Targeting Specific Pathways : Research indicates that these compounds may target key signaling pathways involved in tumorigenesis. For example, they may inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial efficacy. Compounds with similar thiophene and benzodioxole structures have been tested against various pathogens:
- Bacterial Inhibition : Studies have reported that derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to conventional antibiotics.
- Fungal Activity : Some derivatives have shown antifungal activity against Candida species and Aspergillus niger, indicating a broad spectrum of antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds are known to induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The oxadiazole moiety may act as an inhibitor for specific enzymes involved in cellular metabolism and proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or disrupt its function, leading to impaired replication in cancer cells.
Case Study 1: Anticancer Screening
A study screened a library of compounds similar to our target molecule against various cancer cell lines. Results indicated that the compound exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting potent anticancer activity.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The results showed significant zones of inhibition compared to control groups.
Data Tables
Q & A
Q. What in silico tools predict the compound’s ADMET properties to guide in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
